molecular formula C14H12BrNO4S B7627674 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid

3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid

Cat. No. B7627674
M. Wt: 370.22 g/mol
InChI Key: NATKWIWFACRPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid, also known as BMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of certain protein kinases, which play a role in cell signaling and regulation.
Biochemical and Physiological Effects:
3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid has been shown to have a range of biochemical and physiological effects. In animal studies, 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid has been shown to reduce inflammation, lower blood glucose levels, and inhibit tumor growth. It has also been shown to have antioxidant properties and to protect against oxidative stress. In plant studies, 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid has been shown to inhibit the growth of certain plant pathogens, leading to improved crop yields.

Advantages and Limitations for Lab Experiments

3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid has some limitations, including its relatively high cost and limited solubility in certain solvents.

Future Directions

There are several future directions for research on 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid. One area of focus is the development of new drugs based on the structure of 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid. Another area of focus is the study of 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid's potential applications in agriculture, particularly as a herbicide and fungicide. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid and its potential for use in diagnostic tools.

Synthesis Methods

3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid is synthesized through a multi-step process that involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 3-aminobenzoic acid in the presence of a base. The resulting compound is then purified through recrystallization. The purity and yield of the final product can be improved through various optimization techniques.

Scientific Research Applications

3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated for its potential use as a diagnostic tool for certain diseases. In agriculture, 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid has been explored as a potential herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In material science, 3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid has been studied for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

3-[(4-bromo-2-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c1-9-7-11(15)5-6-13(9)16-21(19,20)12-4-2-3-10(8-12)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATKWIWFACRPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.